

Optimizing Oxonia Active concentration for resistant microorganisms

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Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

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Technical Support Center: Optimizing Oxonia Active Concentration

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing **Oxonia Active** concentrations for combating resistant microorganisms.

Frequently Asked Questions (FAQs)

Q1: What is **Oxonia Active** and what is its primary mechanism of action?

A1: **Oxonia Active** is a broad-spectrum antimicrobial agent with peroxyacetic acid (PAA) and hydrogen peroxide as its active components.[1][2] Its mechanism of action is based on the oxidation of cellular components.[3] PAA disrupts chemical bonds within the cell membrane, leading to increased permeability and eventual cell lysis.[4][5] It also denatures proteins, inactivates enzymes, and can cause DNA damage through the generation of reactive oxygen species.[4]

Q2: Against which types of microorganisms is **Oxonia Active** effective?

A2: **Oxonia Active** demonstrates broad efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, yeasts, and viruses.[6] It is also effective against spore-forming organisms like *Bacillus subtilis* and *Clostridium sporogenes*,

making it a potent sterilant.[1][7] Notably, it is also effective against antibiotic-resistant bacteria and can penetrate and disinfect biofilms produced by organisms such as *Pseudomonas aeruginosa* and *Staphylococcus aureus*. [8][9]

Q3: What factors can influence the efficacy of **Oxonia Active**?

A3: Several factors can impact the performance of **Oxonia Active**. These include concentration, contact time, temperature, pH, and the presence of organic matter.[8][10][11] The biocidal activity of PAA is sensitive to pH, with optimal performance generally observed below a pH of 8.[12] Higher temperatures can increase efficacy but may also accelerate the degradation of the solution.[11] The presence of a high organic load can reduce the concentration of available PAA, potentially requiring higher initial concentrations.[10]

Q4: Is **Oxonia Active** corrosive to laboratory equipment?

A4: When used at recommended concentrations, **Oxonia Active** solutions are generally non-corrosive to 304 and 316 stainless steel and aluminum surfaces.[2][13] They are also compatible with most plastic and rubber materials commonly found in processing operations. [13][14] However, solutions with concentrations above 0.5% may be corrosive, and it is always advisable to test the solution on a small surface area prior to widespread use.[13][15]

Q5: What are the safety precautions for handling **Oxonia Active**?

A5: **Oxonia Active** is a concentrated oxidizing agent and should be handled with care. It can cause severe skin burns and eye damage.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, gowns, and eye protection.[18] Ensure adequate ventilation, as it can be toxic if inhaled.[16] Do not mix **Oxonia Active** with bleach or other chlorinated products, as this will cause the release of chlorine gas.[16] Store in a cool, well-ventilated area away from direct sunlight and combustible materials, and ensure the container is vented.[16][19]

Troubleshooting Guide

Problem: Reduced or no antimicrobial efficacy observed.

Possible Cause	Troubleshooting Step
Incorrect Concentration	Verify the dilution calculations and ensure the correct volume of Oxonia Active concentrate was used. Use test strips or a titration kit to confirm the PAA concentration of the working solution. [20]
Insufficient Contact Time	Ensure the target surface or suspension remains in contact with the Oxonia Active solution for the minimum required time as determined by your validated protocol.
High Organic Load	Increase the concentration of Oxonia Active to compensate for the organic matter. [10] If possible, pre-clean surfaces to remove excess organic soil before applying the disinfectant.
Degraded Solution	Prepare fresh working solutions daily. [13] Do not store diluted solutions for extended periods, as PAA can degrade over time. [21]
Incorrect pH	Check the pH of the working solution. The efficacy of PAA can be reduced at a pH above 8. [12]
Microbial Resistance	The target microorganism may have inherent or developed resistance. Consider increasing the Oxonia Active concentration or contact time. Perform a Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) test to determine the effective concentration for the specific strain.

Problem: Biofilm formation persists after treatment.

Possible Cause	Troubleshooting Step
Inadequate Penetration	Increase the contact time to allow for better penetration of the biofilm matrix. Consider using a higher concentration of Oxonia Active, as it is known to be effective at penetrating biofilms. [9]
Resistant Biofilm Structure	A combination of mechanical cleaning (scrubbing) followed by chemical disinfection with Oxonia Active may be necessary to disrupt and eliminate the biofilm.

Quantitative Data Summary

The following tables summarize recommended concentrations of **Oxonia Active** for various applications.

Table 1: Recommended Concentrations for Sanitization of Hard, Non-Porous Surfaces

Target Organisms	Concentration (% v/v)	Contact Time
Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Salmonella typhimurium, Pseudomonas aeruginosa, Vibrio cholerae, Saccharomyces cerevisiae, Pediococcus damnosus, Lactobacillus malefermentans	0.20 - 0.28%	≥ 1 minute
Staphylococcus aureus, Klebsiella aerogenes, Escherichia coli, Listeria monocytogenes, Salmonella typhimurium, Pseudomonas aeruginosa, Burkholderia cepacia, Saccharomyces cerevisiae, Pediococcus damnosus, Lactobacillus malefermentans	0.1 - 0.3%	≥ 5 minutes

Data compiled from product information sheets.[\[14\]](#)[\[15\]](#)

Table 2: Efficacy of Peracetic Acid (PAA) Against Resistant Bacteria in Wastewater

PAA Concentration (mg/L)	Contact Time (minutes)	Log Reduction of Ciprofloxacin-Resistant Bacteria
25	1	0.2
25	10	1.1
50	1	1.1
50	10	2.1
75	1	1.6
75	10	Below detection limit

Adapted from a study on hospital wastewater disinfection.[\[8\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard MIC assay procedures to determine the lowest concentration of **Oxonia Active** that inhibits the visible growth of a resistant microorganism.[\[22\]](#)
[\[23\]](#)[\[24\]](#)

Materials:

- Resistant microorganism culture
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- **Oxonia Active**
- Sterile 96-well microtiter plates
- Sterile saline solution (0.85% w/v)
- Spectrophotometer

- Multichannel pipette

Procedure:

- Prepare Inoculum:
 - Culture the resistant microorganism overnight in the appropriate broth.
 - Dilute the overnight culture in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5×10^8 CFU/mL.
 - Further dilute this suspension in the broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Prepare **Oxonia Active** Dilutions:
 - Prepare a stock solution of **Oxonia Active** in the sterile broth.
 - Perform a two-fold serial dilution of the **Oxonia Active** stock solution across the wells of the 96-well plate. Leave the last two columns for positive (inoculum only) and negative (broth only) controls.
- Inoculation:
 - Add the prepared inoculum to each well containing the **Oxonia Active** dilutions and the positive control wells.
 - Do not add inoculum to the negative control wells.
- Incubation:
 - Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.
- Determine MIC:
 - After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of **Oxonia Active** at which no visible growth is observed.

Protocol 2: Disinfectant Efficacy Test on a Hard, Non-Porous Surface (Coupon Test)

This protocol is a modification of standard surface disinfection efficacy tests.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Materials:

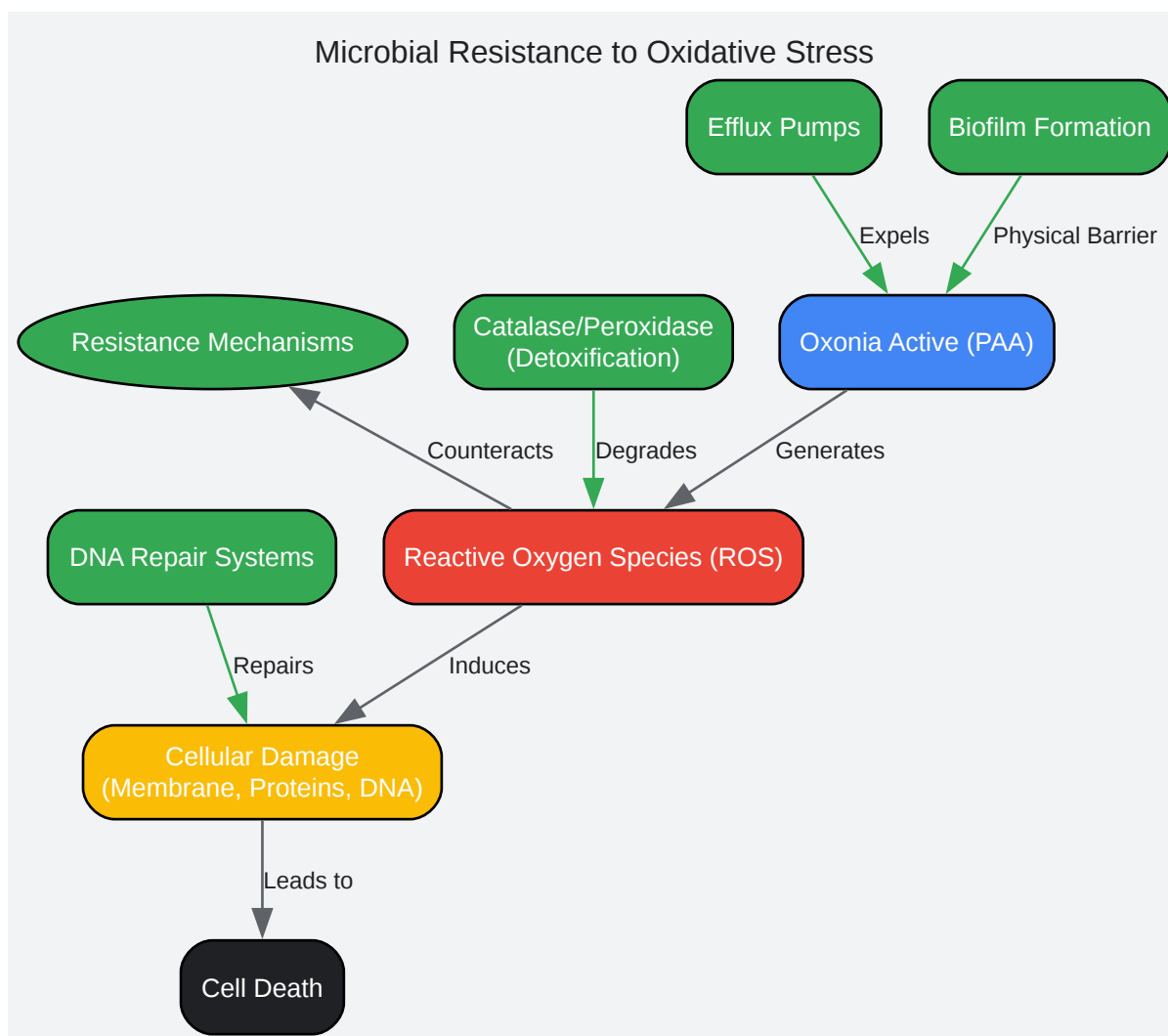
- Sterile coupons of the test surface (e.g., stainless steel, glass)
- Resistant microorganism culture
- **Oxonia Active** working solutions at various concentrations
- Sterile neutralizer solution
- Sterile agar plates
- Incubator

Procedure:

- Prepare and Inoculate Coupons:
 - Sterilize the coupons.
 - Inoculate each coupon with a standardized suspension of the resistant microorganism and allow it to dry in a sterile environment.
- Apply Disinfectant:
 - Immerse the inoculated coupons in the prepared **Oxonia Active** working solutions for a predetermined contact time.
 - Include a control group of coupons treated with a sterile saline solution.

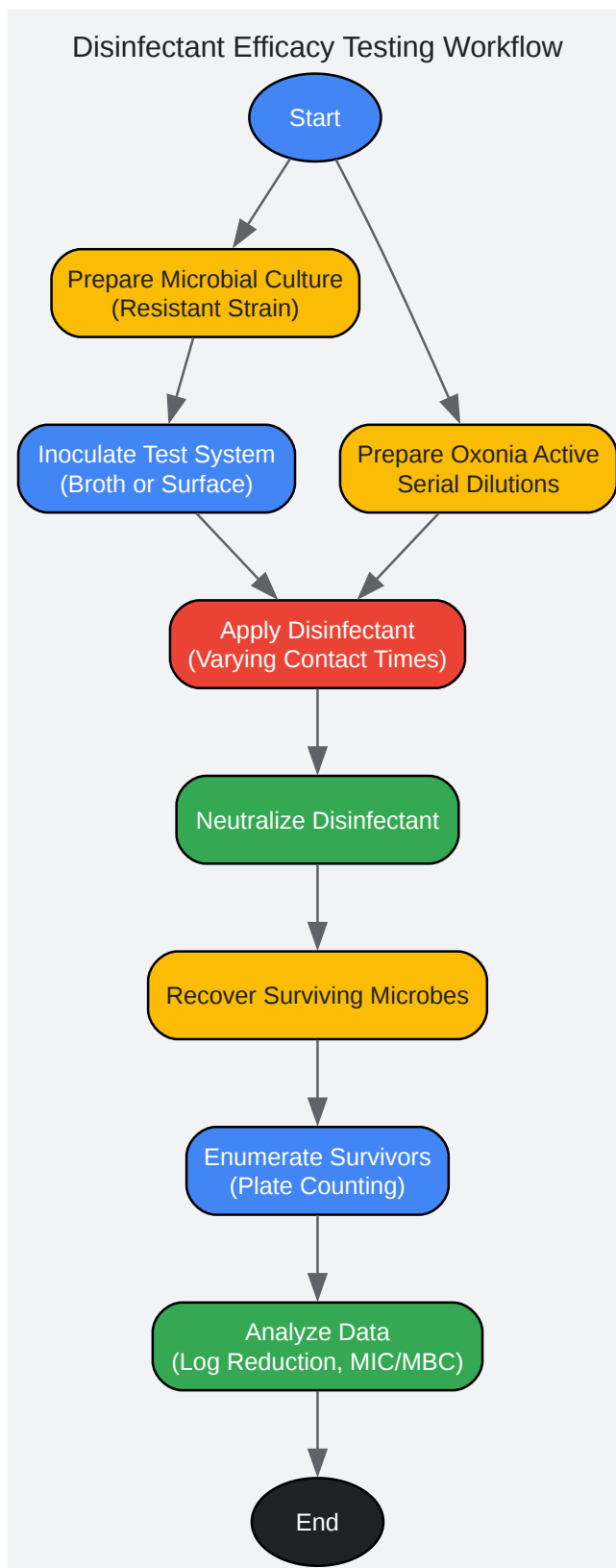
- Neutralize and Recover:
 - After the contact time, transfer the coupons to a sterile neutralizer solution to inactivate the **Oxonia Active**.
 - Agitate (e.g., vortex or sonicate) to recover any surviving microorganisms from the coupon surface.
- Enumerate Survivors:
 - Perform serial dilutions of the neutralizer solution and plate onto appropriate agar plates.
 - Incubate the plates under suitable conditions.
- Calculate Log Reduction:
 - Count the colonies on the plates and calculate the number of surviving microorganisms per coupon.
 - Compare the results from the treated coupons to the control coupons to determine the log reduction in microbial count.

Visualizations



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Caption: Microbial resistance mechanisms against **Oxonia Active**.



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Caption: Workflow for disinfectant efficacy testing.

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